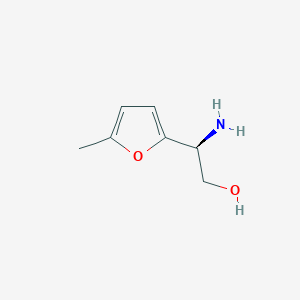![molecular formula C8H10N4 B13145853 2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,3-diaminopyrazine with 2,3-butanedione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of imidazo[1,2-a]pyrazine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Applications De Recherche Scientifique
2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another similar compound with a pyrimidine ring.
Imidazo[1,2-a]pyrazine: The parent compound without the methyl groups at positions 2 and 8.
Uniqueness: 2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of methyl groups at positions 2 and 8, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2,8-dimethylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C8H10N4/c1-5-7(9)12-4-3-10-6(2)8(12)11-5/h3-4H,9H2,1-2H3 |
Clé InChI |
DAYISEUBXSQLRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CN=C(C2=N1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)

![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)

![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)

![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)


![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)

